N-(3-bromophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Description
This compound is a complex organic molecule that contains several functional groups. It has a bromophenyl group (a benzene ring with a bromine atom), a morpholinylmethyl group (a morpholine ring attached to a methyl group), and a 1,2,4-triazole ring. These groups are linked together by thioacetamide and methylene bridges .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromophenyl group could be introduced using a bromination reaction, the morpholinylmethyl group could be added using a nucleophilic substitution reaction, and the 1,2,4-triazole ring could be formed using a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and morpholinylmethyl groups would likely add significant steric bulk, while the 1,2,4-triazole ring and thioacetamide group would contribute to the compound’s polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be replaced in a nucleophilic aromatic substitution reaction, the morpholinylmethyl group could participate in reactions involving the morpholine ring’s nitrogen atom, and the 1,2,4-triazole ring could undergo reactions at its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromophenyl group would likely make the compound relatively heavy and possibly volatile, while the morpholinylmethyl and 1,2,4-triazole groups could make the compound polar and capable of forming hydrogen bonds .Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O2S/c1-21-14(10-22-5-7-24-8-6-22)19-20-16(21)25-11-15(23)18-13-4-2-3-12(17)9-13/h2-4,9H,5-8,10-11H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXSLQIPZBTRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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